molecular formula C28H29ClN2O4 B11297062 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11297062
M. Wt: 493.0 g/mol
InChI Key: QKIFUCWJGYKFQF-UHFFFAOYSA-N
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Description

6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furochromenone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the preparation of the furochromenone core, followed by the introduction of the piperazine ring and other substituents. Common reagents used in these reactions include various chlorinated compounds, piperazine derivatives, and methylating agents. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its piperazine moiety is known to interact with several biological targets, making it a valuable scaffold for drug design.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The piperazine ring is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

6-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C28H29ClN2O4/c1-16-5-6-20(29)13-24(16)30-9-11-31(12-10-30)25(32)8-7-21-18(3)23-14-22-17(2)15-34-26(22)19(4)27(23)35-28(21)33/h5-6,13-15H,7-12H2,1-4H3

InChI Key

QKIFUCWJGYKFQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=C(C4=C(C(=C5C(=C4)C(=CO5)C)C)OC3=O)C

Origin of Product

United States

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